4-Chloro-3-iodo-2-methoxypyridine
CAS No.:
Cat. No.: VC13627219
Molecular Formula: C6H5ClINO
Molecular Weight: 269.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5ClINO |
|---|---|
| Molecular Weight | 269.47 g/mol |
| IUPAC Name | 4-chloro-3-iodo-2-methoxypyridine |
| Standard InChI | InChI=1S/C6H5ClINO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3 |
| Standard InChI Key | XCNUCOZRBHLANT-UHFFFAOYSA-N |
| SMILES | COC1=NC=CC(=C1I)Cl |
| Canonical SMILES | COC1=NC=CC(=C1I)Cl |
Introduction
4-Chloro-3-iodo-2-methoxypyridine is a synthetic organic compound with the molecular formula C₆H₅ClINO. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains chlorine, iodine, and methoxy functional groups. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential reactivity.
Synthesis and Preparation
While specific synthesis methods for 4-Chloro-3-iodo-2-methoxypyridine are not detailed in the available literature, it is likely prepared through a series of halogenation and methoxylation reactions starting from pyridine. The presence of both chlorine and iodine suggests a multi-step synthesis involving selective halogenation techniques.
Suppliers and Availability
4-Chloro-3-iodo-2-methoxypyridine is available from various chemical suppliers globally, including companies in China such as Alichem, Jinjiangchem Corporation, and others . The compound can be purchased in different quantities, ranging from milligrams to grams, depending on the supplier.
Safety and Handling
Given its chemical structure, 4-Chloro-3-iodo-2-methoxypyridine is considered hazardous and requires proper handling. It is classified with hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Appropriate protective equipment and safety precautions should be used when handling this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume